molecular formula C18H18N2O2 B13712004 2-acetamido-N-benzyl-3-phenylprop-2-enamide CAS No. 55636-11-8

2-acetamido-N-benzyl-3-phenylprop-2-enamide

Cat. No.: B13712004
CAS No.: 55636-11-8
M. Wt: 294.3 g/mol
InChI Key: REDSVXIORYUKNJ-UHFFFAOYSA-N
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Description

2-acetamido-N-benzyl-3-phenylprop-2-enamide is an organic compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This compound is known for its unique structure, which includes an acetamido group, a benzyl group, and a phenylprop-2-enamide moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-benzyl-3-phenylprop-2-enamide typically involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product . The reaction conditions usually involve the use of a base such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using the same basic principles as the laboratory methods. This would include the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-benzyl-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-acetamido-N-benzyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-acetamido-N-benzyl-3-phenylprop-2-enamide can be compared with other similar compounds, such as:

    N-Benzyl-2-acetamido-3-phenylacrylamide: Shares a similar structure but with slight variations in the functional groups.

    N-Benzylacetamide: Lacks the phenylprop-2-enamide moiety, making it less complex.

    Cinnamoyl Chloride: Used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

55636-11-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-acetamido-N-benzyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H18N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,19,22)(H,20,21)

InChI Key

REDSVXIORYUKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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